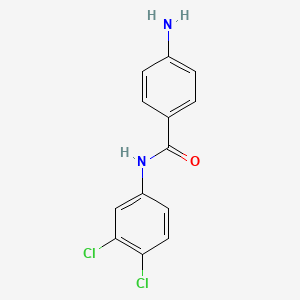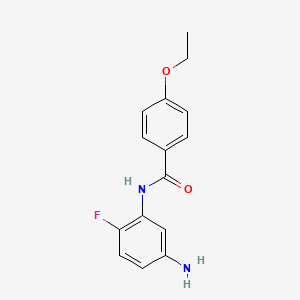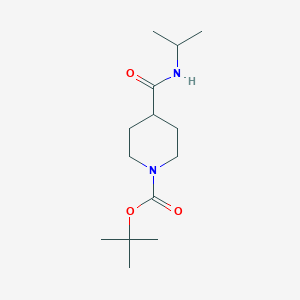![molecular formula C10H15NO2 B3072296 4-[(2-Methoxyethoxy)methyl]aniline CAS No. 1016706-42-5](/img/structure/B3072296.png)
4-[(2-Methoxyethoxy)methyl]aniline
Vue d'ensemble
Description
“4-[(2-Methoxyethoxy)methyl]aniline” is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 and is typically found in a powder form . The compound is colorless to yellow to red-brown solid or semi-solid or liquid or lump .
Synthesis Analysis
The synthesis of “4-[(2-Methoxyethoxy)methyl]aniline” can be achieved from 2-Methoxyethanol and 4-Fluoronitrobenzene . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Molecular Structure Analysis
The InChI code for “4-[(2-Methoxyethoxy)methyl]aniline” is 1S/C9H13NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 . The compound has a similar structure to aniline, with an additional methoxyethoxy methyl group attached .
Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can participate in the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process involves a hydrogen autotransfer procedure .
Physical And Chemical Properties Analysis
The compound has a boiling point of 142 °C (Press: 3 Torr) and a density of 1.078±0.06 g/cm3 (Predicted) . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .
Applications De Recherche Scientifique
Liquid Crystal Properties : Research by Miyajima et al. (1995) has synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, which exhibit stable smectic and nematic phases. These derivatives demonstrate fundamental liquid crystalline properties such as high orientational order and molecular dipole moments, essential for stabilizing monolayer smectic states (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Electrochromic Materials : Li et al. (2017) successfully synthesized novel donor-acceptor systems involving derivatives of 4-nitro-N,N-bis(4-(thiophen-2-yl)phenyl)aniline. These polymers exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable materials for electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).
Polyaniline Synthesis and Conductivity : D'aprano et al. (1993) investigated the electropolymerization of various methyl and methoxy monosubstituted anilines. They found that methoxy derivatives yield polymers with a less regular structure but higher conductivity. For instance, poly(2,5-di-methoxyaniline) exhibits a high conjugation length and good conductivity (D'aprano, Leclerc, & Zotti, 1993).
Synthesis of Novel Quinazolinone Derivatives : Habib et al. (2013) synthesized and characterized novel quinazolinone derivatives, including reactions with primary aromatic amines like p-methoxy aniline. These compounds were evaluated for antimicrobial activity (Habib, Hassan, & El‐Mekabaty, 2013).
Oxidation and Catalytic Studies : Gebhardt et al. (2008) explored the selective oxidation of substituted anilines, including 4-alkoxyanilines, using hydrogen peroxide and selenium dioxide as catalysts. The study reveals insights into reaction pathways for aniline oxidation (Gebhardt, Priewisch, Irran, & Rück-Braun, 2008).
Formation of Nano-/Microstructures of Polyaniline Derivatives : Luo et al. (2011) investigated the morphologies of polymers prepared by chemical oxidation of aniline and its derivatives, including methoxy-substituted aniline. Their study provides insights into the factors controlling polymer morphology, crucial for nanotechnology applications (Luo, Peng, Zhang, Lu, Wang, & Travas-sejdic, 2011).
Synthesis and Nonlinear Optical Applications : Zhang et al. (1997) synthesized a hyperbranched polymer with 4-(2-cyano-2-methoxy-carbonylvinyl)aniline as a nonlinear optical chromophore. This research contributes to advancements in nonlinear optics and photonics (Zhang, Wada, & Sasabe, 1997).
Corrosion Inhibition in Steel : Dagdag et al. (2019) synthesized and characterized aromatic epoxy monomers, including 2-(oxiran-2-yl-methoxy)-N,N-bis(oxiran-2-yl-methyl)aniline, for their effectiveness as corrosion inhibitors in carbon steel. This research is significant in the field of materials science and corrosion prevention (Dagdag, Safi, Erramli, Cherkaoui, Wazzan, Guo, Verma, Ebenso, & El Harfi, 2019).
Graphene–Polyaniline Derivative Nanocomposites for Supercapacitors : Basnayaka et al. (2013) conducted a comparative study of nanocomposite materials based on graphene and derivatives of polyaniline for supercapacitor applications, highlighting the potential of these materials in energy storage technologies (Basnayaka, Ram, Stefanakos, & Kumar, 2013).
Mécanisme D'action
The mechanism of action for the methylation of anilines with methanol involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation . In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds, while producing water as the sole stoichiometric by-product .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-(2-methoxyethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5H,6-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSJNVWRACBZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyethoxy)methyl]aniline | |
CAS RN |
1016706-42-5 | |
| Record name | 4-[(2-methoxyethoxy)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)
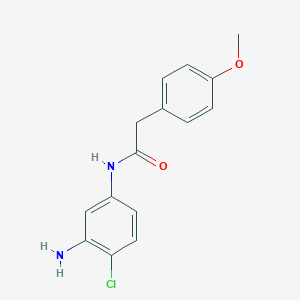

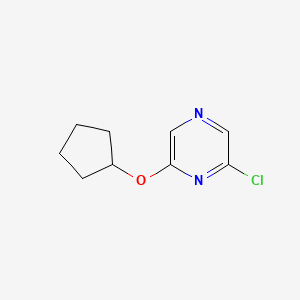
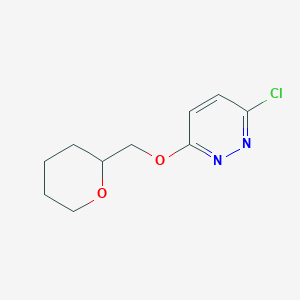
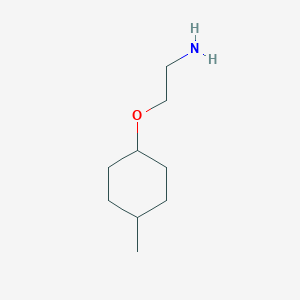
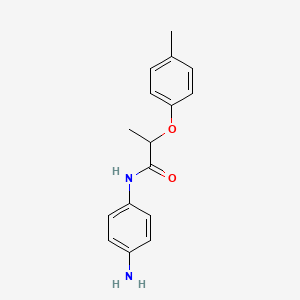
![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)
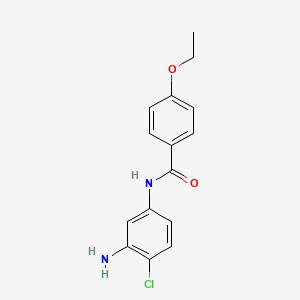
![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)

